molecular formula C22H21NO3S2 B2738351 (4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1448127-92-1

(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2738351
CAS No.: 1448127-92-1
M. Wt: 411.53
InChI Key: DPESHRZSOJEKTQ-UHFFFAOYSA-N
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Description

(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a methanone group linked to a thiophen-3-yl phenyl moiety

Scientific Research Applications

Chemistry

In chemistry, (4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a lead compound for drug development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may study its effects on cellular pathways, its potential as a therapeutic agent, and its safety and efficacy in preclinical and clinical trials.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenylsulfonyl group. The final step involves the coupling of the thiophen-3-yl phenyl moiety with the piperidine derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: Similar in structure but with a piperazine ring instead of a piperidine ring.

    (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone: Contains a pyrazole ring in place of the phenyl group.

Uniqueness

(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c24-22(18-8-6-17(7-9-18)19-12-15-27-16-19)23-13-10-21(11-14-23)28(25,26)20-4-2-1-3-5-20/h1-9,12,15-16,21H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPESHRZSOJEKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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